N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide
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Overview
Description
N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide, also known as CPMTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPMTA is a thioacetamide derivative that belongs to the class of cyclopropylamines. It is a white crystalline powder that is soluble in organic solvents and insoluble in water. CPMTA has been found to exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. In
Scientific Research Applications
N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide has been studied extensively in scientific research due to its potential applications in various fields. It has been found to exhibit antiviral activity against a range of viruses, including influenza A virus, herpes simplex virus, and respiratory syncytial virus. N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide has also been shown to have antibacterial properties against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mechanism of Action
The exact mechanism of action of N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, it has been suggested that N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide may inhibit viral replication by interfering with the viral RNA polymerase. N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide may also inhibit bacterial growth by disrupting the bacterial cell membrane or inhibiting bacterial protein synthesis. The anticancer activity of N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide may be due to its ability to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease. Additionally, N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide also exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to using N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide in lab experiments. Its solubility in organic solvents and insolubility in water can make it difficult to use in certain experimental setups. Additionally, the exact mechanism of action of N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide. One area of interest is exploring its potential as a therapeutic agent for various diseases, including viral infections, bacterial infections, and cancer. Another area of interest is investigating the mechanism of action of N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide to better understand its biological effects. Additionally, further research is needed to determine the optimal dosage and administration of N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide for various applications. Finally, there is potential for developing new derivatives of N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide with enhanced biological activity and improved solubility properties.
Synthesis Methods
N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide can be synthesized through a multi-step process that involves the reaction of 4-methylthiophenol with cyclopropylcarbonyl chloride, followed by the reaction of the resulting cyclopropylthioacetamide with methyl iodide. The final product, N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide, is obtained by recrystallization from a suitable solvent.
properties
IUPAC Name |
N-cyclopropyl-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-9-2-6-11(7-3-9)15-8-12(14)13-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKDSEDMOMHPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724395 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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